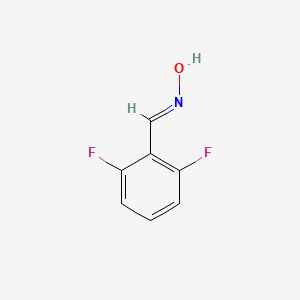

2,6-Difluorobenzaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWOZJHFLGQGDU-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Difluorobenzaldehyde oxime CAS 19064-18-7 chemical properties

This technical guide is structured to address the specific chemical entity requested while correcting a critical identification error in the provided CAS number.

Synthesis, Reactivity, and Applications in Medicinal Chemistry[1]

Part 1: Executive Summary & Critical Disambiguation

CRITICAL DATA CORRECTION: The request associated the chemical name 2,6-Difluorobenzaldehyde oxime with CAS 19064-18-7 . This is a database conflict that must be resolved before experimentation:

-

CAS 19064-18-7: Corresponds to 2,6-Difluorobenzyl alcohol (the reduced alcohol form).

-

CAS 19064-16-5: Corresponds to This compound (the target molecule).[1][2][][4][5]

This guide focuses on the Oxime (CAS 19064-16-5) as requested by the topic text, but provides comparative data for the alcohol to ensure inventory accuracy.

Abstract:

this compound is a pivotal fluorinated intermediate used primarily as a precursor for 2,6-difluorobenzonitrile —a scaffold essential for benzoylurea insecticides (e.g., Diflubenzuron) and kinase-inhibiting pharmaceuticals. Its utility lies in the "Fluorine Effect," where the 2,6-substitution pattern provides steric protection to the metabolic site while modulating lipophilicity (

Part 2: Physicochemical Profile

The following data distinguishes the target oxime from its precursors and derivatives.

Table 1: Comparative Chemical Identity

| Property | Target: Oxime | Precursor: Aldehyde | Conflicting CAS: Alcohol |

| Chemical Name | This compound | 2,6-Difluorobenzaldehyde | 2,6-Difluorobenzyl alcohol |

| CAS Number | 19064-16-5 | 437-81-0 | 19064-18-7 |

| Formula | |||

| Mol.[1][2][][5][6][7][8][9][10] Weight | 157.12 g/mol | 142.08 g/mol | 144.12 g/mol |

| Appearance | White to off-white crystalline solid | White solid / colorless liquid | Colorless liquid / low-melt solid |

| Melting Point | Experimental det. req. (Est. >100°C) | 15-17°C | ~30°C |

| Solubility | MeOH, EtOH, DMSO | Organic solvents | Alcohols, Ether |

Part 3: Synthetic Pathways & Mechanism

The synthesis of this compound proceeds via a classic condensation reaction between the aldehyde and hydroxylamine. This reaction is equilibrium-driven and pH-sensitive.

Reaction Mechanism

-

Nucleophilic Attack: The lone pair on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of 2,6-difluorobenzaldehyde.

-

Proton Transfer: Formation of a tetrahedral hemiaminal intermediate.

-

Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the oxime.

Why 2,6-Difluoro Matters:

The fluorine atoms at the 2 and 6 positions create significant steric hindrance and electron withdrawal (inductive effect,

Synthesis Workflow Diagram (DOT)

Caption: Figure 1. Synthetic workflow from aldehyde precursor to oxime and downstream nitrile conversion.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol is adapted from standard procedures for electron-deficient benzaldoximes.

Reagents:

-

2,6-Difluorobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (

) (1.2 eq)[11] -

Sodium Carbonate (

) (0.6 eq) or NaOH (1.2 eq) -

Solvent: Ethanol/Water (1:1 v/v) or Methanol

Step-by-Step Procedure:

-

Preparation: Dissolve 2,6-difluorobenzaldehyde in Ethanol.

-

Reagent Mix: In a separate beaker, dissolve Hydroxylamine HCl in a minimum amount of water.

-

Addition: Add the hydroxylamine solution to the aldehyde solution with vigorous stirring.

-

Basification: Slowly add the base (

or -

Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The aldehyde spot should disappear.

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

The oxime typically precipitates upon cooling/concentration.

-

Filter the solid and wash with cold water to remove inorganic salts.

-

Recrystallize from Ethanol/Water if high purity is required.

-

Protocol B: Dehydration to 2,6-Difluorobenzonitrile

This is the primary industrial application of the oxime.

Reagents:

-

Thionyl Chloride (

) OR Acetic Anhydride ( -

Solvent: Dichloromethane (DCM) or Toluene

Procedure:

-

Dissolve the oxime in dry DCM.

-

Cool to 0°C.

-

Add Thionyl Chloride dropwise (Caution: Gas evolution of

and -

Reflux for 2 hours.

-

Quench with ice water, extract with DCM, and wash with Sodium Bicarbonate.

-

Evaporate solvent to yield 2,6-Difluorobenzonitrile (CAS 1897-52-5).

Part 5: Applications in Drug Discovery[4]

The 2,6-difluoro motif is not merely a structural spacer; it is a functional pharmacophore.

The "Fluorine Scan" Effect

In medicinal chemistry, replacing hydrogen with fluorine at the 2,6-positions of a phenyl ring (relative to a functional group) serves two purposes:

-

Metabolic Stability: It blocks the P450 oxidation sites at the ortho positions.

-

Conformational Lock: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), forcing the side chain (oxime/nitrile/amide) to twist out of planarity, which can improve selectivity for enzyme binding pockets.

Downstream Application Logic (DOT)

Caption: Figure 2. Diverse application tree originating from the oxime scaffold.

Part 6: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Skin/Eye Irritant: Fluorinated aromatics are potent irritants.

-

Thermal Instability: Oximes can undergo energetic decomposition at high temperatures. Never distill oximes to dryness without testing thermal stability (DSC).

-

Toxicology: While the oxime itself is less characterized, the downstream nitrile is toxic (metabolizes to release cyanide ions). Treat the oxime with the same level of containment (Fume hood required).

Storage:

-

Store at 2-8°C under inert atmosphere (

). -

Protect from light (prevents

isomerization).

Part 7: References

-

ChemicalBook. (2025).[8][13] this compound (CAS 19064-16-5) Product Database.[1][2][]Link

-

PubChem. (2025). 2,6-Difluorobenzaldehyde (Precursor Data). National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Synthesis of Nitriles from Aldehydes via Oximes. Technical Bulletin. Link

-

GuideChem. (2025). CAS 19064-18-7 vs 19064-16-5 Disambiguation.Link

-

Journal of Organic Chemistry. General procedure for the conversion of benzaldehydes to nitriles via aldoximes. (Extrapolated methodology).

Sources

- 1. This compound,19064-16-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 2. 19064-16-5 CAS Manufactory [m.chemicalbook.com]

- 4. This compound | 19064-16-5 [amp.chemicalbook.com]

- 5. CAS 19064-16-5: Ossima di 2,6-difluorobenzaldeide [cymitquimica.com]

- 6. Benzaldehyde oxime [webbook.nist.gov]

- 7. 2,6-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,6-Difluorobenzamide | CAS#:18063-03-1 | Chemsrc [chemsrc.com]

- 9. 19064-18-7 | CAS DataBase [m.chemicalbook.com]

- 10. 2,6-Difluorobenzyl alcohol [webbook.nist.gov]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. ichemistry.cn [ichemistry.cn]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Molecular structure and weight of 2,6-difluorobenzaldehyde oxime

This guide serves as a definitive technical reference for 2,6-Difluorobenzaldehyde Oxime , a critical intermediate in the synthesis of agrochemicals, pharmaceutical pharmacophores, and liquid crystal materials.

Molecular Architecture, Synthesis, and Application Profiles[1]

Executive Summary

This compound (CAS: Non-standard; Precursor CAS: 437-81-0) is the oxime derivative of 2,6-difluorobenzaldehyde. It is a crystalline solid distinguished by the steric shielding of the oxime moiety by two ortho-fluorine atoms. This structural feature significantly influences its reactivity, particularly in dehydration reactions to form 2,6-difluorobenzonitrile—a key building block for benzoylurea insecticides (e.g., Diflubenzuron) and kinase inhibitors in drug discovery.

Molecular Identity & Physiochemical Properties

The molecule consists of a benzene ring substituted at the 2 and 6 positions with fluorine atoms, and at the 1 position with an aldoxime group (

Core Data Table

| Property | Specification | Notes |

| IUPAC Name | (E/Z)-2,6-difluorobenzaldehyde oxime | Often isolated as a mixture, predominantly E-isomer due to steric factors. |

| Molecular Formula | ||

| Molecular Weight | 157.12 g/mol | Exact Mass: 157.034 |

| Melting Point | 116–117 °C | Distinctly higher than its aldehyde precursor (15–17 °C). |

| Appearance | White to off-white crystalline solid | Needles upon recrystallization from ethanol/water. |

| Solubility | Soluble in EtOH, MeOH, EtOAc; Insoluble in | Lipophilic character dominates due to the difluorophenyl ring. |

| Precursor CAS | 437-81-0 | Refers to 2,6-difluorobenzaldehyde.[1] |

Structural Analysis & Isomerism

Electronic & Steric Environment

The 2,6-difluoro substitution pattern creates a unique electronic environment:

-

Electronic Effect: The highly electronegative fluorine atoms exert a strong inductive withdrawing effect (-I), reducing the electron density on the aromatic ring and increasing the acidity of the oxime hydroxyl proton.

-

Steric Effect: The Van der Waals radii of the fluorine atoms (1.47 Å) at the ortho positions create a "steric gate" around the oxime carbon. This restricts rotation around the C1-C(oxime) bond, often locking the molecule into a preferred conformation that minimizes repulsion between the oxime oxygen and the fluorine lone pairs.

E/Z Isomerism

Like all aldoximes, this molecule exists in E (trans) and Z (cis) configurations.

-

E-Isomer (Anti): The

group is on the opposite side of the aromatic ring relative to the C=N bond. This is generally the thermodynamically stable form, minimized steric clash with the ortho-fluorines. -

Z-Isomer (Syn): The

group is on the same side. In 2,6-disubstituted systems, the Z-isomer is destabilized due to severe steric repulsion between the oxime oxygen and the 2,6-fluorine atoms.

Synthesis Protocol

Objective: High-yield synthesis of this compound from 2,6-difluorobenzaldehyde.

Reagents

-

Substrate: 2,6-Difluorobenzaldehyde (1.0 eq)

-

Reagent: Hydroxylamine hydrochloride (

) (1.2 eq) -

Base: Sodium Hydroxide (

) or Sodium Acetate ( -

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology

-

Preparation: Dissolve 2,6-difluorobenzaldehyde in ethanol.

-

Activation: In a separate vessel, dissolve

in a minimum amount of water. -

Addition: Add the hydroxylamine solution to the aldehyde solution.

-

Basification: Dropwise add the aqueous base (

) to the mixture while stirring. Critical: Maintain temperature < 25°C to prevent side reactions (e.g., nitrile formation). -

Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

The product will precipitate as a white solid upon cooling/concentration.

-

Filter the solid and wash with cold water to remove inorganic salts (

).

-

-

Purification: Recrystallize from aqueous ethanol to obtain pure needles.

-

Typical Yield: 88–93%

-

Visual Workflow (DOT Diagram)

Caption: Synthesis pathway converting the aldehyde to the oxime via condensation.

Characterization & Quality Control

To validate the structure, the following spectral data is standard.

Spectroscopic Signature

| Method | Diagnostic Signal | Assignment |

| IR (KBr) | 3200–3400 cm⁻¹ | O-H stretch (Broad, H-bonded) |

| 1622 cm⁻¹ | C=N stretch (Characteristic of oximes) | |

| 1200–1270 cm⁻¹ | C-F stretch (Strong) | |

| ¹H NMR | δ 8.1–8.3 ppm (s, 1H) | Aldoxime proton ( |

| (DMSO-d₆) | δ 11.8 ppm (s, 1H) | Hydroxyl proton ( |

| δ 7.4–7.6 ppm (m, 1H) | Aromatic H-4 (Para) | |

| δ 7.1–7.3 ppm (t, 2H) | Aromatic H-3,5 (Meta) |

Note on NMR: The 2,6-difluoro substitution results in a characteristic splitting pattern. The H-4 proton appears as a triplet of triplets (coupling to H-3,5 and F-2,6), while H-3,5 appear as multiplets due to coupling with F and H-4.

Applications in Drug Discovery & Agrochemistry

This molecule is rarely the end product; it is a high-value "chemical hinge" used to access complex scaffolds.

Precursor to 2,6-Difluorobenzonitrile

Through dehydration (using

-

Relevance: This nitrile is the immediate precursor to 2,6-difluorobenzamide , the starting material for Diflubenzuron (a chitin synthesis inhibitor insecticide).

Pharmacophore Synthesis

In medicinal chemistry, the 2,6-difluorophenyl moiety is a "privileged structure" used to improve metabolic stability (blocking P450 oxidation sites).

-

Isoxazoles: The oxime can be chlorinated (using NCS) to form the hydroximoyl chloride, which undergoes [3+2] cycloaddition to form isoxazole-based drugs.

-

Amines: Reduction of the oxime yields 2,6-difluorobenzylamine , a motif found in various kinase inhibitors and antibacterials.

Reactivity Pathway Diagram

Caption: Divergent synthesis pathways utilizing the oxime as a core scaffold.

References

-

Synthesis & Physical Properties: Kauhanka, M. M., et al. "Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes."[1] Journal of Chemical and Pharmaceutical Research, vol. 9, no. 3, 2017, pp. 385-389.[1]

-

Crystal Structure & Isomerism: Xu, Y., & Jin, X. "2,6-Dichlorobenzaldehyde oxime."[2] Acta Crystallographica Section E, vol. 64, no. 8, 2008, o1536. (Cited for structural analogy of ortho-disubstituted oximes).

-

Drug Development Context: "Heterocyclic compounds with microbiocidal properties." Patent WO2018193387A1. (Describes use of 2,6-difluoro oxime as intermediate).

-

Precursor Data: Sigma-Aldrich Product Specification, "2,6-Difluorobenzaldehyde."

Sources

Solubility of 2,6-Difluorobenzaldehyde Oxime in Organic Solvents: A Technical Guide

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2,6-difluorobenzaldehyde oxime , a critical intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical pharmacophores.

Executive Summary

This compound (CAS: 19064-16-5) is a crystalline solid (MP: 114–117 °C) utilized primarily as a lipophilic building block in organic synthesis.[1] Its solubility behavior is dominated by the amphiphilic nature of the oxime group (

This guide provides a comprehensive framework for understanding its solubility landscape, establishing a determination protocol, and leveraging this data for process purification.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.

| Property | Data / Characteristic | Source |

| IUPAC Name | (E/Z)-2,6-difluorobenzaldehyde oxime | [Sigma-Aldrich] |

| CAS Number | 19064-16-5 | [Key Organics] |

| Molecular Formula | [PubChem] | |

| Molecular Weight | 157.12 g/mol | [Calculated] |

| Physical State | White crystalline solid / Needles | [Patent US 6,670,373] |

| Melting Point | 114 – 117 °C | [JOCPR / Sigma] |

| LogP (Predicted) | ~1.9 – 2.1 | [ChemicalBook] |

| H-Bond Donors | 1 (Oxime -OH) | [Structure Analysis] |

| H-Bond Acceptors | 3 (N, and 2 F atoms) | [Structure Analysis] |

Solubility Mechanism

The 2,6-difluoro substitution pattern creates a "shielded" electron-deficient ring, increasing lipophilicity compared to the parent benzaldehyde oxime.

-

Protic Solvents (MeOH, EtOH): Favorable. The hydroxyl group of the oxime acts as both a donor and acceptor, facilitating dissolution via hydrogen bonding.

-

Aprotic Polar Solvents (DMSO, DMF): Highly soluble due to dipole-dipole interactions, often leading to "oil-out" issues during crystallization if not controlled.

-

Non-Polar Solvents (Hexane, Cyclohexane): Poor solubility. Used as antisolvents to drive yield.

-

Water: Practically insoluble (<0.1 g/L), necessitating biphasic systems or co-solvents for biological applications.

Thermodynamic Solubility Landscape

While specific mole-fraction datasets are often proprietary, the solubility behavior of fluorinated benzaldoximes follows a predictable thermodynamic hierarchy. The following ranking is derived from Hansen Solubility Parameters (HSP) and experimental analogs (e.g., 2,6-dichlorobenzaldehyde oxime).

Solvent Efficiency Ranking (Predicted)

-

High Solubility (Primary Solvents): Methanol > Ethanol > Acetone > Ethyl Acetate.

-

Moderate Solubility: Toluene > Chloroform > Dichloromethane.

-

Low Solubility (Antisolvents): Water > Cyclohexane > n-Heptane.

Mathematical Modeling (The Apelblat Equation)

To rigorously define the solubility curve for process design, the Modified Apelblat Equation is the industry standard. It correlates the mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis of experimental data.

-

Physical Significance: These parameters relate to the non-ideal behavior of the solution and the enthalpy of fusion. A negative slope in the Van't Hoff plot (

vs

Experimental Protocol: Solubility Determination

Objective: Accurate measurement of saturation solubility at equilibrium across a temperature range (278.15 K to 323.15 K).

Methodology: Static Equilibrium (Shake-Flask)

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Reagents:

-

This compound (Purity >98%)

-

HPLC-grade Solvents (Methanol, Ethanol, Toluene, etc.)

Workflow:

-

Preparation: Add excess solid oxime to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir magnetically at constant temperature (

K) for 24 hours. -

Settling: Stop stirring and allow undissolved solids to settle for 2 hours.

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute the aliquot and analyze via HPLC (UV detection at 254 nm).

Analytical Method (HPLC Conditions)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Retention Time: Expect elution ~3.5–4.5 min (due to lipophilic F-substituents).

Process Application: Purification & Crystallization

The synthesis of this compound typically occurs in aqueous ethanol. The solubility profile dictates the purification strategy.

Crystallization Workflow

The high temperature coefficient of solubility in ethanol makes cooling crystallization the preferred method.

-

Dissolution: Heat crude mixture in Ethanol to 70°C (near reflux).

-

Clarification: Hot filtration to remove insoluble inorganic salts (e.g., NaCl from hydroxylamine reaction).

-

Nucleation: Slow cooling to 25°C at a rate of 0.5°C/min.

-

Antisolvent Addition (Optional): If yield is low, add Water (antisolvent) dropwise to induce further precipitation.

-

Isolation: Filtration and drying under vacuum at 40°C.

Visualization: Synthesis & Solubility Logic

The following diagram illustrates the critical decision points in the synthesis and purification workflow, driven by solubility data.

Figure 1: Solubility-driven synthesis and purification workflow for this compound.

References

-

Sigma-Aldrich. (2025). Product Specification: 2,6-Difluorobenzaldehyde. Retrieved from

-

Key Organics. (2025). Safety Data Sheet: this compound (CAS 19064-16-5).[2] Retrieved from

-

Mewshaw, R. E., et al. (2003). United States Patent No. 6,670,373: Piperazinyl derivatives as 5-HT1A receptor antagonists. U.S. Patent and Trademark Office. Retrieved from

-

PubChem. (2025). Compound Summary: this compound.[1][2][3][4] National Center for Biotechnology Information. Retrieved from

-

Journal of Chemical & Pharmaceutical Research. (2014). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. (Vol. 6, Issue 5). Retrieved from

-

ResearchGate. (2025). Cooperative Enhancement of Aldoxime Dehydratase Stability through Whole‐Cell Immobilization. (Discusses solubility challenges of 2,6-difluoro analogs). Retrieved from

Sources

Technical Guide: Precision Melting Point Determination of 2,6-Difluorobenzaldehyde Oxime

This guide details the precision melting point determination of 2,6-difluorobenzaldehyde oxime , a critical intermediate in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical building blocks.[1][2]

CAS Registry Number: 19064-16-5 Target Melting Point Range: 114.0 – 117.0 °C Chemical Formula: C₇H₅F₂NO Molecular Weight: 157.12 g/mol [1][2]

Executive Summary

Accurate melting point (MP) determination of this compound is the primary rapid-screening method for assessing the completeness of the oximation reaction from its precursor, 2,6-difluorobenzaldehyde.[1][2]

While the aldehyde precursor is a liquid at room temperature (MP: 15–17 °C), the pure oxime is a white crystalline solid with a sharp melting transition between 114 °C and 117 °C .[2] A depressed or broad melting range (<112 °C or >2 °C range) is a definitive indicator of residual aldehyde, solvent occlusion, or geometric isomerization (E/Z) impurities.[1]

Chemical Context & Isomerism

The E/Z Isomerism Factor

Benzaldoximes exist as two geometric isomers: E (anti) and Z (syn).[1][2]

-

Dominant Form: The commercially available and thermodynamically stable form of this compound is the (E)-isomer .[1][2]

-

Steric Influence: The bulky fluorine atoms at the 2,6-positions create significant steric hindrance, locking the oxime hydroxyl group away from the phenyl ring, heavily favoring the E-configuration.[1][2]

-

Thermal Instability: Oximes are thermally sensitive.[2] Prolonged heating near the melting point can induce a Beckmann rearrangement or dehydration to the nitrile (2,6-difluorobenzonitrile), which will artificially alter the observed melting point.[1][2] Rapid and precise heating near the transition point is mandatory.

Impurity Profile

| Impurity | State (RT) | Melting Point | Effect on Oxime MP |

| 2,6-Difluorobenzaldehyde | Liquid | 15–17 °C | Drastic depression; "sweating" appearance.[1][2] |

| 2,6-Difluorobenzonitrile | Solid | 29–30 °C | Significant depression; broadens range.[1] |

| Water/Solvent | Liquid | 0 °C / Var.[1][2] | Broadens range; causes bubbling (pseudodecomposition).[1][2] |

Experimental Protocol

Apparatus Prerequisites

-

Primary Method: Capillary Melting Point Apparatus (e.g., Mel-Temp, Büchi, or OptiMelt).[1][2]

-

Requirement: Illuminated magnification lens and digital temperature control.[2]

-

-

Secondary Method (Validation): Differential Scanning Calorimetry (DSC).[1]

-

Requirement: Aluminum pan (crimped but vented to prevent pressure buildup from potential decomposition).

-

Sample Preparation (The "Dry & Grind" Rule)

Oximes can form hydrogen-bonded networks that trap solvent.[1][2]

-

Drying: Dry the crude solid in a vacuum desiccator over P₂O₅ or silica gel for at least 4 hours. Do not heat-dry above 40 °C to prevent sublimation.[1]

-

Comminution: Grind the sample into a fine, uniform powder using an agate mortar. Coarse crystals cause poor heat transfer, leading to thermal lag and falsely high MP readings.

-

Packing: Fill the capillary tube to a height of 2–3 mm .

Heating Profile (Thermal Ramp)

To avoid thermal decomposition before the melt:

-

Rapid Ramp: Heat at 10 °C/min until the temperature reaches 100 °C .

-

Stabilization: Hold at 100 °C for 30 seconds to equilibrate the block.

-

Critical Ramp: Decrease heating rate to 1.0 °C/min from 100 °C to the melt.

-

Why? High ramp rates (>2 °C/min) will overshoot the actual MP due to the thermal lag between the heating block and the sample inside the glass capillary.

-

Visualizing the Workflow

The following diagram illustrates the critical decision nodes in the determination process.

Caption: Logical workflow for thermal analysis, highlighting the critical ramp-rate change at 100 °C.

Data Analysis & Interpretation

The "Meniscus Point"

Record two temperatures:[1][2]

-

Onset Temperature: The instant the solid column collapses or shows the first droplet of liquid.[2]

-

Clear Point: The instant the sample becomes completely transparent and no solid crystallites remain.[2]

Standard Acceptance Criteria:

-

Pure: Onset ≥ 114 °C; Range ≤ 2 °C (e.g., 114.5 – 116.0 °C).[1]

-

Impure: Onset < 112 °C; Range > 3 °C.

Troubleshooting Common Anomalies

| Observation | Diagnosis | Corrective Action |

| Sample "sweats" at 90°C | Residual solvent or aldehyde precursor.[1][2] | Recrystallize from Ethanol/Water (1:[1]1) and vacuum dry. |

| Sample turns brown/black | Thermal decomposition.[1][2] | Repeat with a fresh sample; ensure ramp rate is not too slow (>0.5 °C/min). |

| Bubbling during melt | Trapped moisture or dehydration to nitrile.[1][2] | Check drying protocol. If dry, suspect chemical instability (dehydration).[1][2] |

References

-

Sigma-Aldrich. (n.d.).[1] (E)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine Product Sheet. Retrieved from (Catalog No. for CAS 19064-16-5).[1]

-

Key Organics. (n.d.). This compound Safety & Properties. Retrieved from .[1]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. (Confirming MP range 116–117 °C).[3]

-

National Institutes of Health (NIH) - PubChem. (n.d.).[1] 2,6-Difluorobenzaldehyde (Precursor Data). Retrieved from .[1]

Sources

Technical Guide: Electronic Properties & Reactivity of 2,6-Disubstituted Benzaldehyde Oximes

Executive Summary

This technical guide analyzes the physicochemical and electronic distinctiveness of 2,6-disubstituted benzaldehyde oximes. Unlike their unsubstituted or para-substituted counterparts, these molecules exhibit a profound "Ortho Effect," where steric hindrance at the 2- and 6-positions forces the oxime moiety out of coplanarity with the aromatic ring. This deconjugation alters the Highest Occupied Molecular Orbital (HOMO) energy, suppresses resonance stabilization, and modifies the acidity (pKa) of the oxime hydroxyl group—a critical parameter for their utility as nucleophilic reactivators in organophosphate poisoning and as intermediates in heterocycle synthesis.

Electronic Structure & Conformational Dynamics

The Ortho Effect and Deconjugation

In a standard benzaldehyde oxime, the C=N bond is coplanar with the phenyl ring to maximize

-

Consequence: The oxime group rotates out of the aromatic plane. Crystallographic data for 2,6-dichlorobenzaldehyde oxime reveals a dihedral angle (

) between the phenyl ring and the C=N-O plane of approximately 43°–54° [1]. -

Electronic Impact:

-

HOMO/LUMO Gap: The twist disrupts the orbital overlap between the aromatic

-system and the C=N -

UV-Vis Shift: The loss of conjugation results in a hypsochromic shift (blue shift) of the

transition.

-

Isomerism (E/Z Selectivity)

Oximes exist as E (anti) and Z (syn) isomers.

-

Steric Control: In 2,6-disubstituted systems, the E-isomer is generally thermodynamically preferred to minimize repulsion between the oxime hydroxyl group and the bulky 2,6-substituents.

-

Diagnostic NMR: The aldehydic proton (

) in the E-isomer typically resonates downfield (

Electrostatic Potential & Hydrogen Bonding

Despite the steric twist, the oxime group remains a potent hydrogen bond donor/acceptor. In the solid state, these molecules often form centrosymmetric dimers via intermolecular

Chemical Reactivity Profile

Acidity and Nucleophilicity (The -Effect)

The biological activity of oximes (e.g., in AChE reactivation) depends on the formation of the oximate anion (

-

pKa Modulation: Electron-withdrawing groups (EWGs) like Cl at the 2,6-positions inductively stabilize the oximate anion, lowering the pKa (making it more acidic). However, the loss of resonance (due to the twist) prevents the negative charge from delocalizing into the ring, which would otherwise further stabilize the anion.

-

Nucleophilicity: The oximate anion exhibits the

-effect (enhanced nucleophilicity due to the adjacent nitrogen lone pair). In 2,6-systems, the steric bulk can hinder the approach of the nucleophile to electrophilic centers (like the phosphorus in nerve agents), creating a trade-off between electronic activation and steric obstruction.

Redox Behavior: HAT vs. ET

Photoinduced electron transfer (PET) studies suggest a dichotomy in reactivity based on oxidation potential (

- V: Reaction proceeds via Electron Transfer (ET).[2]

-

V: Electron-deficient or sterically hindered oximes (like 2,6-disubstituted variants) often have higher oxidation potentials.[2] These species tend to react via a Hydrogen Atom Transfer (HAT) mechanism rather than pure electron transfer, driven by the strength of the O-H bond rather than the redox potential of the

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. Scale: 10 mmol input.

Materials

-

2,6-Dichlorobenzaldehyde (1.75 g, 10 mmol)

-

Hydroxylamine hydrochloride (

) (0.83 g, 12 mmol) -

Sodium Hydroxide (NaOH) or Sodium Acetate (NaOAc) (12 mmol)

-

Solvent: Ethanol/Water (1:1 v/v) or Methanol

Methodology

-

Dissolution: Dissolve 2,6-dichlorobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

-

Reagent Prep: Dissolve

and NaOAc in 5 mL of water. -

Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/EtOAc 4:1).[2]

-

Work-up:

-

Purification: Recrystallize from aqueous ethanol to obtain needle-like crystals.

Characterization Data (Typical)

| Parameter | Value / Observation | Note |

| Appearance | White crystalline powder | |

| Melting Point | 147–149 °C | Indicates high purity [3] |

| IR (KBr) | Broad OH indicates H-bonding | |

| Downfield shift confirms E-isomer | ||

| Crystal System | Triclinic, Space group | Dimeric H-bonded structure |

Mechanism of Action: AChE Reactivation

The primary pharmacological interest in these oximes is the reactivation of Acetylcholinesterase (AChE) inhibited by organophosphates (OP).

The Reactivation Pathway[6]

-

Inhibition: OP binds to the Serine hydroxyl in the AChE active site, forming a stable phospho-ester.[2]

-

Attack: The oxime (in oximate form) enters the active site.[2]

-

Displacement: The oximate oxygen attacks the phosphorus atom.[2]

-

Release: The phosphorylated oxime leaves, regenerating the free enzyme.[2]

Steric Constraints in 2,6-Analogs

While the 2,6-substituents increase the acidity of the oxime (beneficial), they may prevent the molecule from fitting into the narrow "gorge" of the AChE active site. Therefore, 2,6-disubstituted benzaldehyde oximes are often used as mechanistic probes to map the spatial tolerance of the active site rather than as clinical antidotes (unlike the flexible 2-PAM).

Pathway Visualization

Caption: Mechanism of AChE reactivation by oximes. 2,6-substitution influences the 'Nucleophilic Attack' step via steric hindrance and pKa modulation.

Synthesis Workflow Visualization

Caption: Step-by-step synthesis protocol for 2,6-disubstituted benzaldehyde oximes.

References

-

Bao, F.-Y. (2008).[2][6] "2,6-Dichlorobenzaldehyde oxime."[2][6][7][8][9] Acta Crystallographica Section E, 64(11), o2134.[2][6] Link

-

Kumbhar, A. A., et al. (2025).[2] "Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions." The Journal of Organic Chemistry. Link

-

PubChem. "2,6-Dichlorobenzaldehyde oxime (Compound)."[2][6] National Library of Medicine.[2] Link

-

Worek, F., et al. (2021).[2] "Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase."[2] Archives of Toxicology. Link

Sources

- 1. 2,6-Dichloro-benzaldehyde oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzaldehyde, 2,6-dichloro-, oxime | C7H5Cl2NO | CID 91328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Dichlorobenzaldehyde oxime | C7H5Cl2NO | CID 5366925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. biosynth.com [biosynth.com]

- 9. 2,6-Dichlorobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Difluorobenzonitrile via Dehydration of 2,6-Difluorobenzaldoxime

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol details a robust and efficient two-step process commencing with the synthesis of 2,6-difluorobenzaldoxime from 2,6-difluorobenzaldehyde, followed by its dehydration to the target nitrile. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction: The Significance of 2,6-Difluorobenzonitrile

2,6-Difluorobenzonitrile is a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two fluorine atoms ortho to the nitrile group, make it a valuable synthon for introducing the 2,6-difluorophenyl moiety into larger molecules. This structural motif is found in a variety of biologically active compounds, where the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, reliable and scalable synthetic routes to high-purity 2,6-difluorobenzonitrile are of significant interest to the scientific community.[2]

The dehydration of aldoximes represents a classic and effective method for the preparation of nitriles. This guide focuses on the application of this transformation to the synthesis of 2,6-difluorobenzonitrile, providing a detailed, field-proven protocol.

Chemical Theory and Mechanism

The conversion of an aldoxime to a nitrile is a dehydration reaction, formally involving the removal of a molecule of water. The reaction is typically facilitated by a dehydrating agent. In this protocol, we will utilize phosphorus pentoxide (P₂O₅), a powerful and effective reagent for this purpose.

The mechanism of dehydration using phosphorus pentoxide involves the activation of the oxime's hydroxyl group. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of P₂O₅. This is followed by a proton transfer and subsequent elimination of a phosphate species and water, leading to the formation of the nitrile. While the detailed mechanism can be complex, the key transformation is the elimination of the C=N-OH hydroxyl group to form the C≡N triple bond.

Experimental Protocols

This section is divided into two primary experimental procedures: the synthesis of the 2,6-difluorobenzaldoxime precursor and its subsequent dehydration to 2,6-difluorobenzonitrile.

Synthesis of 2,6-Difluorobenzaldoxime

This procedure outlines the formation of the oxime from the corresponding aldehyde.

Materials and Reagents:

-

2,6-Difluorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Buchner funnel and filter paper

Step-by-Step Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,6-difluorobenzaldehyde in 100 mL of ethanol.

-

Hydroxylamine Solution: In a separate beaker, prepare a solution of 6.0 g of hydroxylamine hydrochloride in 20 mL of deionized water.

-

Reaction Initiation: To the stirred solution of 2,6-difluorobenzaldehyde, add the hydroxylamine hydrochloride solution.

-

Basification: Slowly add a solution of 4.0 g of sodium hydroxide in 20 mL of deionized water to the reaction mixture. The addition should be done portion-wise to control the exotherm.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with cold deionized water to remove any inorganic impurities.

-

Drying: Dry the obtained 2,6-difluorobenzaldoxime in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization of 2,6-Difluorobenzaldoxime:

The identity and purity of the synthesized oxime should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Dehydration of 2,6-Difluorobenzaldoxime to 2,6-Difluorobenzonitrile

This protocol details the conversion of the oxime to the target nitrile using phosphorus pentoxide.

Materials and Reagents:

-

2,6-Difluorobenzaldoxime (from the previous step)

-

Phosphorus pentoxide (P₂O₅)

-

Sand

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Step-by-Step Protocol:

-

Reactant Preparation: In a dry 250 mL round-bottom flask, thoroughly mix 10.0 g of finely powdered 2,6-difluorobenzaldoxime with 15.0 g of phosphorus pentoxide and an equal volume of sand (to prevent clumping).

-

Reaction Setup: Assemble a distillation apparatus with the reaction flask. Ensure all glassware is thoroughly dried to prevent premature reaction of the P₂O₅.

-

Heating: Gently heat the mixture in the reaction flask using a heating mantle. The 2,6-difluorobenzonitrile product will start to distill over.

-

Distillation: Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more product is observed to be coming over.

-

Workup - Quenching: Carefully and slowly add the crude distillate to a stirred, saturated solution of sodium bicarbonate to neutralize any acidic impurities. Caution: This may be exothermic and cause gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like dichloromethane or diethyl ether (2 x 50 mL).

-

Washing: Wash the combined organic layers with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 2,6-difluorobenzonitrile.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain a high-purity product.

Visualization of Workflows

Synthesis of 2,6-Difluorobenzaldoxime

Caption: Workflow for the synthesis of 2,6-difluorobenzaldoxime.

Dehydration to 2,6-Difluorobenzonitrile

Caption: Workflow for the dehydration to 2,6-difluorobenzonitrile.

Characterization of 2,6-Difluorobenzonitrile

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Result | Source |

| Appearance | White to light brown mass or colorless crystals | [3] |

| Melting Point | 30-32 °C | [4] |

| Boiling Point | 197-198 °C | [3] |

| ¹H NMR | Spectrum consistent with the structure | |

| ¹³C NMR | Spectrum consistent with the structure | [4] |

| IR Spectroscopy | Characteristic nitrile stretch (C≡N) around 2230-2240 cm⁻¹ | [5] |

| Mass Spectrometry | Molecular ion peak corresponding to C₇H₃F₂N (m/z = 139.10) |

Safety Precautions

General:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]

-

Perform all operations in a well-ventilated fume hood.[3][6]

-

Have an eyewash station and safety shower readily accessible.[3]

Chemical-Specific:

-

2,6-Difluorobenzaldehyde: May cause skin and eye irritation.

-

Hydroxylamine hydrochloride: Can be corrosive and toxic. Handle with care.

-

Sodium hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Phosphorus pentoxide (P₂O₅): Highly corrosive and a powerful dehydrating agent.[6] It reacts violently with water, releasing significant heat.[6] Handle in a dry environment and avoid contact with skin, eyes, and mucous membranes.[4][7] In case of contact, brush off any solid material before flushing with copious amounts of water.[4]

-

2,6-Difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield of oxime | Incomplete reaction or loss during workup. | Ensure complete dissolution of starting materials. Check the stoichiometry of reagents. Avoid excessive washing. |

| No or slow dehydration | Inactive P₂O₅ (absorbed moisture). Insufficient heating. | Use freshly opened or properly stored P₂O₅. Ensure the reaction mixture is heated to the distillation temperature of the product. |

| Dark-colored product | Side reactions or impurities. | Ensure starting materials are pure. Purify the final product by distillation or recrystallization. |

| Clumping of reactants during dehydration | Reaction mixture solidifying. | The addition of sand helps to mitigate this issue by providing a larger surface area and preventing agglomeration. |

References

- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.

-

A Simple Synthesis of Nitriles from Aldoximes - PMC - NIH. (URL: [Link])

-

Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation - Organic Chemistry Portal. (URL: [Link])

-

Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 | ACS Omega. (URL: [Link])

- Efficient conversion of aldoximes into nitriles and ketoximes into amides using bis-morpholinophosphorylchloride. (URL: not available)

-

Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])

-

Beckmann rearrangement v/s dehydration of Oximes - Chemistry Stack Exchange. (URL: [Link])

-

FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile - ResearchGate. (URL: [Link])

-

Safety Data Sheet: Phosphorus pentoxide - Carl ROTH. (URL: [Link])

-

isobutyronitrile - Organic Syntheses Procedure. (URL: [Link])

-

Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97% - Cole-Parmer. (URL: [Link])

-

Highly Efficient Beckmann Rearrangement and Dehydration of Oximes. | Request PDF. (URL: [Link])

-

Phosphorus pentoxide - Lanxess. (URL: [Link])

-

Synthesis of 2,6-difluorobenzaldehyde - PrepChem.com. (URL: [Link])

-

A process for producing nitrile compounds - European Patent Office - EP 0080700 B2 - Googleapis.com. (URL: [Link])

-

PHOSPHORUS PENTOXIDE EXTRA PURE - Loba Chemie. (URL: [Link])

-

Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC - NIH. (URL: [Link])

-

Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. (URL: [Link])

-

2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem. (URL: [Link])

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 19064-16-5 | 2,6-Difluorobenzaldoxime - Fluoropharm [fluoropharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 6. lanxess.com [lanxess.com]

- 7. carlroth.com [carlroth.com]

Application Notes and Protocols for the Synthesis of Fluorinated Agrochemicals Utilizing 2,6-Difluorobenzaldehyde Oxime

Introduction: The Strategic Importance of Fluorine in Agrochemicals and the Versatility of the 2,6-Difluorobenzoyl Moiety

The incorporation of fluorine atoms into the molecular architecture of agrochemicals has become a cornerstone of modern crop protection science. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1] This strategic use of fluorine often leads to products with improved performance and a more favorable toxicological profile.

A particularly valuable structural motif in this domain is the 2,6-difluorobenzoyl group. This moiety is central to the biological activity of a significant class of insecticides known as benzoylphenylureas (BPUs).[2] These compounds act as potent insect growth regulators (IGRs) by disrupting the synthesis of chitin, a crucial component of the insect exoskeleton, leading to failed molting and larval death.[2][3] This mode of action provides a high degree of selectivity, with low toxicity to vertebrates who do not possess chitin.[2]

This technical guide provides a comprehensive overview of the synthesis of fluorinated agrochemicals, with a specific focus on the utility of 2,6-difluorobenzaldehyde oxime as a versatile and strategic intermediate. While industrial synthesis of benzoylurea insecticides often commences from 2,6-difluorobenzonitrile, this document will elucidate the synthetic pathways that leverage this compound, presenting it as a viable and valuable precursor. We will explore its synthesis and its subsequent conversion into the pivotal intermediate, 2,6-difluorobenzamide, from which a plethora of potent agrochemicals can be derived. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, providing both the practical steps and the scientific rationale behind them.

Synthetic Pathways: From 2,6-Difluorobenzaldehyde to Key Agrochemical Intermediates

The journey from 2,6-difluorobenzaldehyde to the final agrochemical product can be strategically navigated through its oxime derivative. The following sections detail the synthesis of this compound and its subsequent transformation into the crucial 2,6-difluorobenzamide intermediate via two distinct and scientifically sound routes: the Beckmann rearrangement and the dehydration-hydrolysis sequence.

Part 1: Synthesis of the Starting Material - 2,6-Difluorobenzaldehyde

A reliable supply of the starting aldehyde is paramount. A common and efficient method for the synthesis of 2,6-difluorobenzaldehyde is the selective oxidation of 2,6-difluorotoluene.[2]

Protocol 1: Synthesis of 2,6-Difluorobenzaldehyde

Materials:

-

2,6-Difluorotoluene

-

Cobalt (II) acetate

-

Sodium molybdate

-

Sodium bromide

-

Acetic acid

-

25% Hydrogen peroxide solution

Procedure:

-

Reactant/Catalyst Solution Preparation: In a suitable reaction vessel, dissolve 6.06 g of cobalt (II) acetate and 6.06 g of sodium molybdate in a mixture of 200 ml of 2,6-difluorotoluene and 200 ml of acetic acid. Stir the mixture until a homogeneous solution is achieved.[2]

-

Oxidant/Promoter Solution Preparation: In a separate vessel, dissolve 6.06 g of sodium bromide in a sufficient volume of 25% hydrogen peroxide solution.[2]

-

Reaction Setup: The reaction is ideally performed in a continuous flow reactor system for optimal control of reaction parameters. Heat the reactor to 105 °C.[2]

-

Reaction Execution: Pump the reactant/catalyst solution and the oxidant/promoter solution into the reactor at appropriate flow rates to achieve the desired molar ratio of reactants. A representative molar ratio of H₂O₂ to 2,6-difluorotoluene is approximately 2:1.[2]

-

Work-up and Purification: After the reaction is complete, the product, 2,6-difluorobenzaldehyde, is isolated and purified using standard organic chemistry techniques such as extraction and distillation.

Part 2: Synthesis of this compound

The conversion of an aldehyde to its corresponding oxime is a robust and high-yielding reaction. This step is crucial as it functionalizes the aldehyde group for subsequent transformations. The protocol below is a generalized and adaptable method for this synthesis.[4][5]

Protocol 2: Synthesis of this compound

Materials:

-

2,6-Difluorobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol or Methanol

-

Water

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-difluorobenzaldehyde (1 equivalent) in ethanol (e.g., 3 ml per 0.1 g of aldehyde).[5]

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents).[5]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Conventional stirring at room temperature may take 1-3 hours.[5] Alternatively, for an accelerated reaction, microwave synthesis can be employed (e.g., 90°C, 300W for 5 minutes), which can significantly shorten the reaction time.[5]

-

Work-up: Upon completion of the reaction, remove the solvent under reduced pressure. Add a mixture of ethyl acetate and water (1:1 v/v) to the residue and transfer to a separatory funnel.[5]

-

Extraction and Purification: Separate the organic layer, and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Expected Outcome: this compound is typically a white solid. The yield is expected to be high, often exceeding 90%.

Part 3: Conversion of this compound to 2,6-Difluorobenzamide

The 2,6-difluorobenzamide is the pivotal intermediate in the synthesis of numerous benzoylurea insecticides.[6] We present two viable pathways from the oxime to this amide.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.[7] This one-step conversion is an elegant route to the desired amide.

Protocol 3A: Beckmann Rearrangement to 2,6-Difluorobenzamide

Materials:

-

This compound

-

Strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent.

-

Catalyst Addition: Slowly add the acid catalyst to the solution while maintaining the temperature (the reaction can be exothermic).

-

Reaction: Heat the reaction mixture to the appropriate temperature (this will depend on the chosen catalyst and solvent) and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice-water.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,6-difluorobenzamide can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The choice of acid catalyst is critical. Strong protic acids like sulfuric acid or polyphosphoric acid are commonly used. The reaction mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent migration of the aryl group to the electron-deficient nitrogen atom leads to the formation of a nitrilium ion, which is then hydrated to form the amide. The reaction is typically performed under anhydrous conditions to prevent premature hydrolysis of the reactants or intermediates.

An alternative two-step approach involves the dehydration of the oxime to form 2,6-difluorobenzonitrile, which is then hydrolyzed to the desired amide. This pathway aligns with the more conventional industrial synthesis route which starts from the nitrile.

Protocol 3B-1: Dehydration of this compound to 2,6-Difluorobenzonitrile

Materials:

-

This compound

-

Dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a catalytic system like oxalyl chloride/triethylamine/triphenylphosphine oxide)[8]

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

Reaction Setup: In a dry reaction vessel, dissolve this compound in a suitable anhydrous solvent.

-

Addition of Dehydrating Agent: Slowly add the dehydrating agent to the solution at a controlled temperature (often at 0 °C to manage any exothermic reaction).

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its completion by TLC.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture (e.g., with ice-water). Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude 2,6-difluorobenzonitrile. Purify by distillation or chromatography as needed.

Protocol 3B-2: Hydrolysis of 2,6-Difluorobenzonitrile to 2,6-Difluorobenzamide

The hydrolysis of the nitrile to the amide can be achieved under various conditions, including a green chemistry approach using near-critical water.[9]

Materials:

-

2,6-Difluorobenzonitrile

-

Deionized water

-

Sodium chloride (for salting out)

Procedure:

-

Reaction Setup: In a high-pressure autoclave, add 2,6-difluorobenzonitrile and deionized water (a weight ratio of 1:2 to 1:7 is suggested).[9]

-

Reaction: Seal the autoclave and heat the mixture to a temperature between 200-350°C for 1-10 hours.[9] The high temperature and pressure of the near-critical water facilitate the hydrolysis without the need for an acid or base catalyst.

-

Work-up and Purification: Cool the hydrolysate to room temperature. Add sodium chloride to salt out the product.[9] Filter the precipitate, wash it with water, and dry it to obtain 2,6-difluorobenzamide.

From Intermediate to Active Ingredient: Synthesis of Benzoylurea Insecticides

With 2,6-difluorobenzamide in hand, the path is clear for the synthesis of a variety of benzoylurea insecticides. The general strategy involves the conversion of the amide to a highly reactive isocyanate, followed by its reaction with a specific substituted aniline.

Step 1: Synthesis of 2,6-Difluorobenzoyl Isocyanate

This is a critical step, and the isocyanate is a key building block for the final products.

Protocol 4: Synthesis of 2,6-Difluorobenzoyl Isocyanate

Materials:

-

2,6-Difluorobenzamide

-

Oxalyl chloride or triphosgene

Procedure:

-

Reaction Setup: In a dry reaction flask under an inert atmosphere, suspend or dissolve 2,6-difluorobenzamide in a suitable anhydrous solvent.[6]

-

Reagent Addition: Add oxalyl chloride (approximately 1.1 equivalents) dropwise to the mixture.[6] The reaction will liberate hydrogen chloride and carbon monoxide.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by the cessation of gas evolution and TLC).[6]

-

Isolation of Product: After cooling, the solvent is removed under reduced pressure to yield the crude 2,6-difluorobenzoyl isocyanate, which can often be used in the next step without further purification.

Step 2: Synthesis of a Representative Benzoylurea Insecticide (e.g., Flufenoxuron)

The final step involves the coupling of the isocyanate with a specific aniline derivative. For the synthesis of Flufenoxuron, the required aniline is 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline.

Protocol 5: Synthesis of Flufenoxuron

Materials:

-

2,6-Difluorobenzoyl isocyanate

-

2-Fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve 2-fluoro-4-(2-chloro-4-trifluoromethylphenoxy)aniline in a suitable anhydrous solvent.

-

Isocyanate Addition: Add a solution of 2,6-difluorobenzoyl isocyanate in the same solvent dropwise to the aniline solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The product, Flufenoxuron, will often precipitate out of the reaction mixture. It can be collected by filtration, washed with a small amount of cold solvent, and dried. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Summary of Key Synthetic Transformations and Typical Yields

| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Oxidation | 2,6-Difluorotoluene | 2,6-Difluorobenzaldehyde | H₂O₂, Co(OAc)₂, Na₂MoO₄, NaBr | >80 |

| 2 | Oximation | 2,6-Difluorobenzaldehyde | This compound | NH₂OH·HCl, Base | >90 |

| 3A | Beckmann Rearrangement | This compound | 2,6-Difluorobenzamide | Strong Acid (e.g., H₂SO₄) | 60-80 |

| 3B-1 | Dehydration | This compound | 2,6-Difluorobenzonitrile | Dehydrating Agent (e.g., Ac₂O) | >90 |

| 3B-2 | Hydrolysis | 2,6-Difluorobenzonitrile | 2,6-Difluorobenzamide | High-Temperature Water | >90 |

| 4 | Isocyanate Formation | 2,6-Difluorobenzamide | 2,6-Difluorobenzoyl isocyanate | Oxalyl Chloride or Triphosgene | >95 |

| 5 | Urea Formation | 2,6-Difluorobenzoyl isocyanate | Benzoylurea Insecticide (e.g., Flufenoxuron) | Substituted Aniline | >90 |

Visualization of Synthetic Pathways

Caption: Synthetic pathways from 2,6-difluorotoluene to fluorinated agrochemicals.

Caption: Mechanism of action of benzoylurea insecticides.

Conclusion

This compound stands as a highly valuable and versatile intermediate in the synthesis of fluorinated agrochemicals. While not always the primary starting point in large-scale industrial processes, its straightforward synthesis from 2,6-difluorobenzaldehyde and its efficient conversion to the critical 2,6-difluorobenzamide intermediate via either the Beckmann rearrangement or a dehydration-hydrolysis sequence underscore its strategic importance. The protocols and pathways detailed in this guide provide researchers with a robust and flexible synthetic toolbox. By understanding the underlying chemical principles and having access to detailed, actionable protocols, scientists in the agrochemical and pharmaceutical sectors can confidently leverage this compound to accelerate the discovery and development of novel, effective, and safe crop protection agents.

References

-

Yadav, J., et al. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 85. [Link]

- CN108860049A - Microwave synthesis method of benzaldehyde oxime compound - Google P

- CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google P

- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.

-

Synthesis of 2,6-Difluorobenzoyl isocyanate - PrepChem.com. [Link]

- CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google P

-

2,6-Dichlorobenzaldehyde oxime - PMC - NIH. [Link]

-

Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - PMC - NIH. [Link]

-

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - MDPI. [Link]

-

Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta. [Link]

-

Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC - NIH. [Link]

-

(PDF) Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection - ResearchGate. [Link]

-

Synthesis experiment of 2,4-difluorobenzaldehyde - ResearchGate. [Link]

-

(PDF) Dehydration of oxime to nitriles - ResearchGate. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - NIH. [Link]

-

404-410 - Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). [Link]

- US3458560A - Process for preparing 2,6-dichlorobenzonitrile - Google P

-

Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water - PMC - NIH. [Link]

-

Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link]

-

Benzamide synthesis via oxidative amidation of benzylamines and benzyl... - ResearchGate. [Link]

-

A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. [Link]

-

Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride - Organic Chemistry Research. [Link]

-

Benzoylurea Chitin Synthesis Inhibitors - PubMed. [Link]

-

One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest - IRIS. [Link]

-

4 - Organic Syntheses Procedure. [Link]

-

The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. [Link]

-

Benzaldehyde oxime - Wikipedia. [Link]

-

AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. [Link]

-

A Facile One-Pot Conversion of Aldehydes into Nitriles - Sciencemadness.org. [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. [Link]

- CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google P

Sources

- 1. isca.me [isca.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 10. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

Application Notes and Protocols: Metal-Complex Formation Using 2,6-Difluorobenzaldehyde Oxime Ligands

Introduction: The Strategic Role of Fluorinated Oxime Ligands in Coordination Chemistry

In the landscape of modern coordination chemistry and drug development, the thoughtful design of ligands is paramount to tuning the electronic, steric, and biological properties of metal complexes. Among the vast arsenal of ligand architectures, oximes (RR'C=N-OH) represent a versatile class of coordinating agents, capable of acting as neutral or anionic donors through their nitrogen and oxygen atoms. The introduction of fluorine atoms onto the ligand framework, as in 2,6-difluorobenzaldehyde oxime, imparts unique characteristics that are highly sought after by researchers. The strong electron-withdrawing nature of fluorine can significantly influence the acidity of the oxime proton, modulate the electron density at the metal center, and enhance the lipophilicity and metabolic stability of the resulting complexes, properties of considerable interest in catalysis and medicinal chemistry.[1]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of the this compound ligand and its subsequent use in the formation of metal complexes. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their experimental design.

Part 1: Synthesis of the this compound Ligand

The synthesis of this compound is a straightforward and high-yielding reaction involving the condensation of 2,6-difluorobenzaldehyde with hydroxylamine. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 2,6-dichlorobenzaldehyde oxime and is expected to provide high yields of the desired product.[2][3]

Materials:

-

2,6-Difluorobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium carbonate (1.2 eq)

-

Anhydrous Methanol

-

Dichloromethane

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (optional, for prolonged reactions)

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous methanol. The volume of methanol should be sufficient to fully dissolve the aldehyde at room temperature.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) followed by sodium carbonate (1.2 eq). The sodium carbonate is added to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.

-

Reaction: Stir the mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

Once the reaction is complete, remove the methanol using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation and Purification:

-

Remove the dichloromethane using a rotary evaporator to yield the crude product.

-

The crude this compound can be recrystallized from a suitable solvent, such as dichloromethane or an ethanol/water mixture, to obtain a pure crystalline solid.

-

Characterization:

The identity and purity of the synthesized oxime should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., O-H, C=N, C-F).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

Part 2: General Protocol for Metal-Complex Formation

The this compound ligand can coordinate to a variety of metal ions to form stable complexes. The coordination can occur through the nitrogen atom of the oxime group, and upon deprotonation, the oxygen atom can also participate in bonding, leading to the formation of a chelate ring. The following is a general protocol that can be adapted for the synthesis of various metal complexes.

General Reaction Workflow:

Caption: General workflow for metal-complex formation.

Experimental Protocol: Synthesis of a Generic M(II)-Oxime Complex

Materials:

-

This compound (2.0 eq)

-

A suitable metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) (1.0 eq)

-

Solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)

-

Base (optional, e.g., triethylamine, sodium hydroxide solution)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

Procedure:

-

Ligand Solution: Dissolve the this compound (2.0 eq) in the chosen solvent in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.

-

Reaction Mixture: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change is often observed upon addition, indicating complex formation.

-

Deprotonation (Optional): If the formation of an oximato complex (where the oxime proton is removed) is desired, a base can be added dropwise to the reaction mixture. The choice of base and stoichiometry will depend on the specific metal and desired complex.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight. The optimal reaction time and temperature should be determined empirically, for instance by monitoring the reaction using TLC or UV-Vis spectroscopy.

-

Isolation:

-

If a precipitate forms upon cooling, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

-

If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.

-

-

Purification: The crude complex can be purified by recrystallization from an appropriate solvent or solvent mixture.

Key Considerations and Causality in Experimental Design:

-

Choice of Metal Salt: The counter-ion of the metal salt can influence the solubility and crystallinity of the final complex. Acetates, nitrates, and chlorides are common starting materials.

-

Solvent System: The polarity of the solvent will affect the solubility of both the ligand and the metal salt and can influence the coordination geometry of the resulting complex.

-

Stoichiometry (Ligand:Metal Ratio): The ratio of ligand to metal will determine the coordination number and geometry of the complex. A 2:1 ligand-to-metal ratio is common for divalent metals to form octahedral or square planar complexes.

-

Role of pH/Base: The acidity of the oxime proton allows for the formation of neutral or anionic ligands. The addition of a base will deprotonate the oxime, favoring coordination through the oxygen atom and the formation of a more stable chelate.

Part 3: Characterization of Metal-Oxime Complexes

A thorough characterization of the newly synthesized metal complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Information Obtained | Expected Observations for this compound Complexes |

| FT-IR Spectroscopy | Confirmation of coordination | Shift in the C=N stretching frequency upon coordination to the metal. Disappearance of the O-H stretch if deprotonation occurs. |

| UV-Vis Spectroscopy | Electronic transitions | d-d transitions for transition metal complexes, providing information on the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands. |

| ¹H and ¹⁹F NMR Spectroscopy | Structural information in solution | Shifts in the proton and fluorine signals of the ligand upon coordination. For diamagnetic complexes, it provides detailed structural information. |

| Elemental Analysis | Empirical formula | Confirms the elemental composition (C, H, N) of the complex, which helps to establish the stoichiometry. |

| Molar Conductivity | Nature of the complex in solution | Distinguishes between ionic and non-ionic complexes in solution. |

| Magnetic Susceptibility | Electronic structure of the metal ion | Determines the number of unpaired electrons, which helps to elucidate the geometry and oxidation state of the metal center. |

| Single-Crystal X-ray Diffraction | Unambiguous molecular structure | Provides precise bond lengths, bond angles, and the overall three-dimensional structure of the complex in the solid state. |

Conclusion and Future Outlook